molecular formula C13H12N2OS B15085021 N'-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B15085021
M. Wt: 244.31 g/mol
InChI Key: KHJWSCGGMLAHBS-GXDHUFHOSA-N
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Description

N’-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a phenylmethylidene group and a thienyl group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-(2-thienyl)acetohydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylmethylidene and thienyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazides.

Scientific Research Applications

N’-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-phenylmethylidene]-2-phenylacetohydrazide
  • N’-[(E)-phenylmethylidene]-2-(4-methoxyphenyl)acetohydrazide
  • N’-[(E)-phenylmethylidene]-2-(2-furyl)acetohydrazide

Uniqueness

N’-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties This differentiates it from other similar compounds that may have different substituents, such as phenyl or furyl groups

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H12N2OS/c16-13(9-12-7-4-8-17-12)15-14-10-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)/b14-10+

InChI Key

KHJWSCGGMLAHBS-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2

solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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